N-Acetylvanilalanine
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Overview
Description
N-Acetylvanilalanine belongs to the class of organic compounds known as tyrosine and derivatives . These are compounds containing tyrosine or a derivative thereof resulting from a reaction of tyrosine at the amino group or the carboxy group . It has been detected, but not quantified in, a few different foods, such as anatidaes (Anatidae), chickens (Gallus gallus), and domestic pigs (Sus scrofa domestica) .
Molecular Structure Analysis
The molecular formula of N-Acetylvanilalanine is C12H15NO5 . Its average mass is 253.251 Da and its monoisotopic mass is 253.095016 Da .Scientific Research Applications
- Urine organic acid analysis can potentially serve as a screening tool for AADC deficiency. N-Acetylvanilalanine is one of the informative markers detected in urine samples from AADC patients .
Aromatic L-Amino Acid Decarboxylase (AADC) Deficiency Screening
Biomarker for Aromatic Amino Acid Metabolism
Mechanism of Action
Target of Action
N-Acetylvanilalanine is a derivative of tyrosine A related compound, n-acetylalanine, has been found to interact with aldose reductase in humans . Aldose reductase is an enzyme involved in glucose metabolism and is implicated in the complications of diabetes.
Mode of Action
It is likely that it interacts with its targets in a manner similar to other tyrosine derivatives
Biochemical Pathways
N-Acetylvanilalanine is involved in the metabolism of aromatic amino acids . Of particular interest is the divergent tryptophan metabolism, such as upregulation of the serotonin pathway while downregulation of the kynurenine pathway . The accumulation of both N-Acetylvanilalanine and 3-methoxytyrosine indicates aromatic L-amino acid decarboxylase deficiency .
Pharmacokinetics
It is known that n-acetylated amino acids can be released by an n-acylpeptide hydrolase from peptides generated by proteolytic degradation . This suggests that N-Acetylvanilalanine may be metabolized in a similar manner.
Result of Action
The observed alterations in tryptophan metabolism suggest that it may have significant effects on neurotransmitter levels and function .
properties
IUPAC Name |
2-acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-7(14)13-9(12(16)17)5-8-3-4-10(15)11(6-8)18-2/h3-4,6,9,15H,5H2,1-2H3,(H,13,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDKTHYZLXZOSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334412 |
Source
|
Record name | 2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | N-Acetylvanilalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
63357-45-9 |
Source
|
Record name | 2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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